Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-
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Overview
Description
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl-: is a complex organic compound characterized by a spiro linkage between a pyrrolidine ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- typically involves multi-component reactions. One common method is the condensation reaction between a pyrrolidine derivative and a xanthene precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Medicine
In medicine, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
- Spiro[fluorene-9,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spiro linkage and the combination of pyrrolidine and xanthene moieties. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
648928-60-3 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-butylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-14-12-20(15-21)16-8-4-6-10-18(16)22-19-11-7-5-9-17(19)20/h4-11H,2-3,12-15H2,1H3 |
InChI Key |
DIVCUYNSBNWJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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